molecular formula C14H17N3O3S B2879024 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone CAS No. 749872-31-9

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B2879024
CAS No.: 749872-31-9
M. Wt: 307.37
InChI Key: TWJBMVYOJNNAFJ-UHFFFAOYSA-N
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Description

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furan ring, an oxadiazole ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Attachment of the Piperidine Ring: The final step involves the reaction of the thioether intermediate with a piperidine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different products.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary, but often involve nucleophilic or electrophilic reagents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the oxadiazole ring can yield amine derivatives.

Scientific Research Applications

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone
  • 2-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone stands out due to the presence of the furan ring, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-10-5-2-3-7-17(10)12(18)9-21-14-16-15-13(20-14)11-6-4-8-19-11/h4,6,8,10H,2-3,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJBMVYOJNNAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329257
Record name 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49716154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

749872-31-9
Record name 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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